1-Hydroxymethyl-EC-carboline glucoside
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Description
Synthesis Analysis
The synthesis of 1-Hydroxymethyl-EC-carboline glucoside is mainly extracted from natural products or obtained by chemical synthesis . The extraction process typically involves solvent extraction of the plant material followed by isolation, purification, and crystallization to obtain the desired product . Methods of chemical synthesis typically synthesize the desired product in a series of reaction steps using appropriate starting materials and reaction conditions .Molecular Structure Analysis
The molecular formula of 1-Hydroxymethyl-EC-carboline glucoside is C18H20N2O6. Its molecular weight is 360.366.Physical And Chemical Properties Analysis
1-Hydroxymethyl-EC-carboline glucoside appears as a yellow powder . It should be stored at 2-8℃ .Scientific Research Applications
Field: Pharmacology
β-Carboline alkaloids are a remarkable family of natural and synthetic indole-containing heterocyclic compounds . They have been in the focus of interest due to their diverse biological activities .
Application
Their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .
Methods of Application
The synthesis of β-carboline alkaloids involves complex procedures and synthetic approaches . The focus is on the key steps with improved procedures .
Results or Outcomes
The pharmacological potential of these alkaloids is significant . They have been used in the development of various drugs due to their diverse biological activities .
Field: Food Chemistry
β-Carbolines are indole alkaloids that occur in foods, plants, and biological fluids and tissues .
Application
In food chemistry, β-carbolines derived from the reaction of the α-dicarbonyl compounds glyoxal and methylglyoxal with tryptophan were prepared and characterized .
Methods of Application
The formation of these β-carbolines increased under acidic conditions and with increasing temperature . A mechanism is proposed explaining the conversion of a carbonyl into a hydroxy group based on tautomerism and cyclization to the dihydro-β-carboline-3-COOH intermediates .
Results or Outcomes
These α-dicarbonyl-derived β-carbolines occurred in model reactions of L-tryptophan with fructose or glucose incubated under heating and can be considered as advanced glycation end products (AGEs) . They were also present in foods and formed during heating processes .
properties
IUPAC Name |
2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWCGDGCYXTEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxymethyl-beta-carboline glucoside |
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